molecular formula C13H22N2O2 B13247151 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

Cat. No.: B13247151
M. Wt: 238.33 g/mol
InChI Key: OJVOYFIBTWOFRZ-UHFFFAOYSA-N
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Description

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS 2059965-84-1) is a high-purity chemical compound with a molecular formula of C13H22N2O2 and a molecular weight of 238.33 g/mol . It features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its versatility in drug discovery . The 1,2,4-oxadiazole moiety is a key pharmacophore found in compounds investigated for a range of biological activities. Patents and scientific literature indicate that derivatives containing this core structure are explored as inhibitors of protein kinases and as agonists for G protein-coupled receptors (GPCRs) like GPR119, a target for metabolic diseases such as type 2 diabetes . The specific structural combination of the 4-methylcyclohexanol group linked to a 3-propyl-1,2,4-oxadiazole in this molecule suggests potential for research into small molecule modulators of enzymatic and receptor targets. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-3-4-11-14-12(17-15-11)9-13(16)7-5-10(2)6-8-13/h10,16H,3-9H2,1-2H3

InChI Key

OJVOYFIBTWOFRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCC(CC2)C)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

  • The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or their equivalents.
  • A typical method involves reacting an amidoxime (R-C(NH2)=NOH) with a carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the oxadiazole ring.
  • In the case of the propyl-substituted oxadiazole, the amidoxime precursor would carry the propyl group at the appropriate position.

Preparation of the Cyclohexanol Core

  • The cyclohexanol ring bearing a methyl group at the 4-position can be prepared via selective functionalization of cyclohexanone derivatives.
  • Reduction of 4-methylcyclohexanone to 4-methylcyclohexanol is typically achieved using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or stoichiometric hydride reagents (e.g., triethylsilane in acidic medium) at mild temperatures (0°C to 65°C).
  • The stereochemistry of the hydroxyl group and methyl substituent can be controlled by choice of catalyst and reaction conditions.

Coupling of the Oxadiazole Moiety to the Cyclohexanol

  • The linkage between the oxadiazole ring and the cyclohexanol is formed via a methylene bridge.
  • This is generally achieved by alkylation reactions where a halomethyl derivative of the oxadiazole (e.g., 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole) is reacted with the cyclohexanol under basic conditions to form the ether or alcohol linkage.
  • Alternatively, the methylene group can be introduced by reductive alkylation of the cyclohexanol with an aldehyde or halide precursor of the oxadiazole moiety.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Amidoxime formation Propionyl hydrazide + hydroxylamine Propyl amidoxime precursor
2 Cyclization to oxadiazole Amidoxime + acid chloride, dehydrating agent 3-Propyl-1,2,4-oxadiazole ring
3 Preparation of 4-methylcyclohexanol Reduction of 4-methylcyclohexanone (Pd/C, H2) 4-Methylcyclohexanol
4 Halomethylation of oxadiazole Reaction with formaldehyde and HCl or other halogen source 5-(Halomethyl)-3-propyl-1,2,4-oxadiazole
5 Coupling Reaction of cyclohexanol with halomethyl oxadiazole under basic conditions (e.g., K2CO3, THF) This compound

Analytical and Characterization Methods

Summary of Key Preparation Notes

  • The synthesis requires multi-step preparation involving heterocycle formation, selective reduction, and coupling.
  • Organometallic reagents and bases are critical for substitution reactions on the oxadiazole ring.
  • Mild reduction conditions are preferred to maintain stereochemistry of the cyclohexanol ring.
  • Coupling via halomethyl intermediates is a common strategy to link the oxadiazole to the cyclohexanol.
  • Analytical methods including NMR, MS, and HPTLC ensure the purity and identity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the oxadiazole ring can produce amines or other nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Advantages: The hydroxyl group in the target compound may improve aqueous solubility compared to ketone or amine derivatives (e.g., 4-cyclohexylcyclohexanone ), while the methyl group enhances metabolic stability.
  • Biological Potential: The 3-propyl-oxadiazole moiety is recurrent in antimicrobial and protease-targeting compounds (e.g., Compound 21b , Compound 75 ), suggesting the target compound could share similar bioactivity pending experimental validation.
  • Synthetic Challenges : Low yields in cephalosporin derivatives (7–10% ) imply that introducing the oxadiazole group may require optimized protocols for the target compound.

Biological Activity

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol (CAS No. 2059965-84-1) is a compound that incorporates the oxadiazole ring, a structure known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C13H22N2O2C_{13}H_{22}N_{2}O_{2} with a molecular weight of 238.33 g/mol. The compound features a cyclohexanol moiety linked to a 1,2,4-oxadiazole derivative, which is significant for its biological implications.

Biological Activity Overview

The oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many oxadiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds containing the 1,3,4-oxadiazole core have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Antitubercular Effects : Research has indicated that certain oxadiazole derivatives can inhibit Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
  • Anti-inflammatory and Analgesic Properties : Some studies have reported anti-inflammatory effects associated with oxadiazole compounds, which may be beneficial in treating pain and inflammation-related conditions .

Antimicrobial Activity

A study highlighted that derivatives of the 1,3,4-oxadiazole ring demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains of bacteria .

CompoundMIC (µg/mL)Target Organism
4a1S. aureus
4b0.5MRSA
4c2E. coli

Antitubercular Research

In a separate investigation into antitubercular activity, several oxadiazole derivatives were synthesized and tested against both active and dormant states of Mycobacterium bovis. The most promising compounds exhibited significant inhibition at concentrations as low as 8 µM .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of oxadiazole derivatives. For example, certain compounds showed protective effects in neuronal cell cultures under oxidative stress conditions .

Pharmacokinetics

Research indicates that oxadiazole derivatives generally exhibit favorable pharmacokinetic profiles with good metabolic stability and bioavailability. For instance, one derivative demonstrated a half-life (T1/2) of approximately 1.63 hours and a peak plasma concentration (Cmax) of around 2503.25 ng/mL after administration .

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